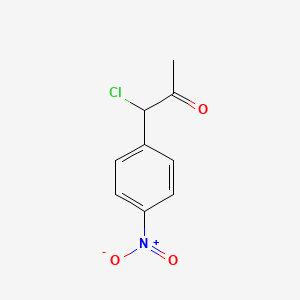![molecular formula C11H12N4OS B14716940 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one CAS No. 13137-99-0](/img/structure/B14716940.png)
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one is an organic compound that features a tetrazole ring, a phenyl group, and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a butanone derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- 1-Cyclohexyl-4-(1-phenyl-5-tetrazolyl)thio-1-butanone
- 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
Uniqueness
4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one is unique due to its combination of a tetrazole ring, a phenyl group, and a butanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
13137-99-0 |
|---|---|
Fórmula molecular |
C11H12N4OS |
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
4-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H12N4OS/c1-9(16)7-8-17-11-12-13-14-15(11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
WEBYDXHPJADMTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCSC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


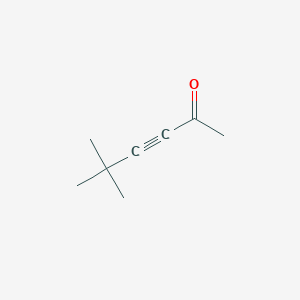
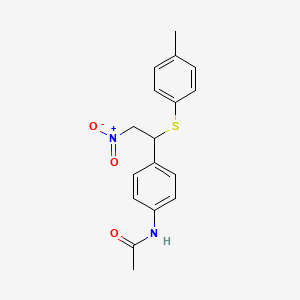
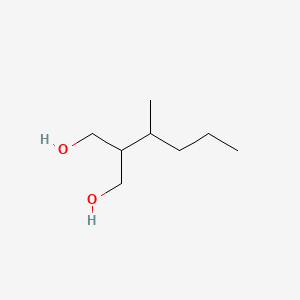
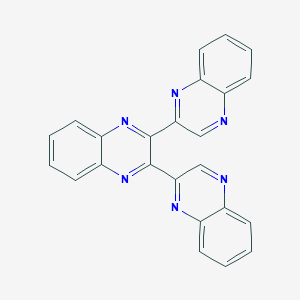
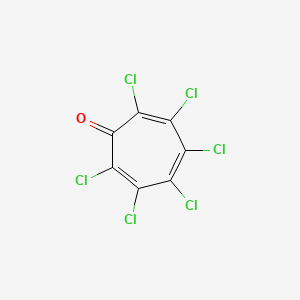
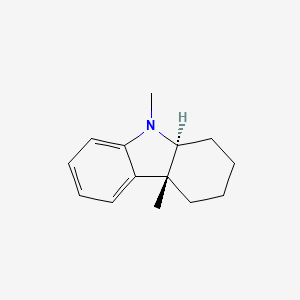

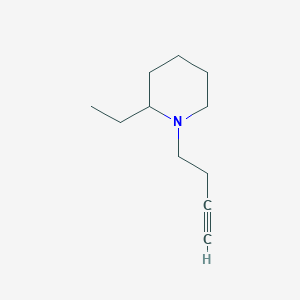

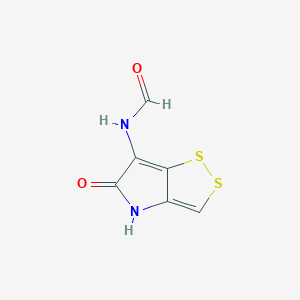

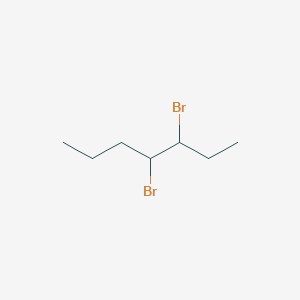
![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
